Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Piperazine-based lead optimization often stalls due to insufficient lipophilicity for CNS penetration. Standard N-Boc piperazine (XLogP3 0.6) limits blood-brain barrier passive diffusion. Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate (CAS 1492693-44-3) addresses this with: • 2.5-fold higher lipophilicity (XLogP3 1.5 vs. 0.6) for enhanced CNS exposure • Sterically hindered 3,3,4-trimethyl core for exploring novel chemical space • ≥95% guaranteed purity ensures batch-to-batch reproducibility Supplied as a validated pharma intermediate with full analytical documentation. Global stock available.

Molecular Formula C12H24N2O2
Molecular Weight 228.336
CAS No. 1492693-44-3
Cat. No. B2452471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3,4-trimethylpiperazine-1-carboxylate
CAS1492693-44-3
Molecular FormulaC12H24N2O2
Molecular Weight228.336
Structural Identifiers
SMILESCC1(CN(CCN1C)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-7-13(6)12(4,5)9-14/h7-9H2,1-6H3
InChIKeyVCKJURRWALNUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate Overview


Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate (CAS: 1492693-44-3) is a tri-substituted piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and three methyl substituents at the 3,3, and 4 positions of the piperazine ring [1]. This compound belongs to the class of protected piperazine intermediates and possesses a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . Its canonical SMILES is CN1CCN(C(=O)OC(C)(C)C)CC1(C)C . The molecule is characterized by a combination of a cleavable Boc protecting group for amine functionalization and a sterically hindered, fully substituted piperazine core [1].

Why Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate Cannot Be Replaced


In medicinal chemistry and synthetic route development, simple N-Boc piperazine (CAS: 57260-71-6) or mono-methylated analogs are often considered interchangeable building blocks. However, the unique 3,3,4-trimethyl substitution pattern in tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate imposes distinct steric and conformational constraints on the piperazine ring that are absent in its simpler analogs [1]. The presence of the gem-dimethyl group at the 3-position, combined with an N-methyl group at the 4-position, alters the basicity of the secondary nitrogen, restricts ring conformational flexibility, and provides a steric shield that can direct regioselectivity in subsequent reactions [1]. A direct substitution with N-Boc piperazine or tert-butyl 4-methylpiperazine-1-carboxylate would therefore alter the three-dimensional orientation of downstream pharmacophores, potentially leading to a loss of target binding affinity or undesirable changes in physicochemical properties like logP and solubility. The evidence below quantifies these critical differentiators, demonstrating why this specific derivative is not a generic replacement for other Boc-piperazines.

Quantitative Evidence vs. Piperazine Analogs


Enhanced Steric Bulk and Conformational Restriction

The target compound, tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate, exhibits a significantly larger molecular volume and greater conformational restriction compared to the commonly used, unsubstituted N-Boc piperazine (CAS: 57260-71-6) due to its three methyl groups. This steric bulk directly influences intermolecular interactions and the accessible conformational space of the piperazine ring [1]. The increased heavy atom count and calculated complexity provide quantitative measures of this differentiation [2].

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Lipophilicity Modulation and BBB Penetration Potential

The addition of three methyl groups to the piperazine core substantially increases the lipophilicity of the molecule compared to its unsubstituted counterpart. The computed partition coefficient (XLogP3) for tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is 1.5 [1]. In contrast, the XLogP3 for N-Boc piperazine is 0.6, based on authoritative database entries [2].

Drug Design ADME/Tox Pharmacokinetics

Commercial Availability and Purity Specifications

Unlike some less-common substituted piperazines that may only be available from custom synthesis or in limited quantities with unverified purity, tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is commercially stocked by multiple reputable vendors at a standard purity of ≥95% . This contrasts with analogs like 1,2,2-trimethylpiperazine (CAS: 396133-32-7), which is often described as a "useful research chemical" without explicit, guaranteed purity specifications from major suppliers [1].

Process Chemistry Synthetic Intermediates Quality Control

Patent-Validated Intermediate Use

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate and its deprotected analogs are explicitly cited as key intermediates in patent applications for substituted piperazine compounds with therapeutic potential in areas such as obesity and immune disorders [1][2]. This is in contrast to many novel piperazine analogs for which no specific, disclosed applications exist in the patent literature, representing a higher-risk procurement for target-oriented synthesis.

Pharmaceutical Patent Analysis Synthetic Route Scouting Intellectual Property

Optimal Applications of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate


CNS Drug Discovery with Enhanced BBB Penetration

Based on the quantified 2.5-fold higher lipophilicity (XLogP3 of 1.5 vs. 0.6) compared to unsubstituted N-Boc piperazine [1][2], this compound is a superior choice as a starting synthon for constructing lead molecules intended for central nervous system (CNS) targets. The increased lipophilicity favors passive diffusion across the blood-brain barrier, a critical requirement for many neurological drug candidates. Procurement of this specific derivative is justified for projects where CNS exposure is a primary design goal.

Lead Optimization Library Diversification

The unique steric and conformational properties of the 3,3,4-trimethylpiperazine core, as evidenced by its higher molecular complexity score (269 vs. 171) [1], make this building block valuable for exploring under-represented regions of chemical space in lead optimization. Incorporating this sterically demanding group can probe new binding pockets or evade known resistance mechanisms, offering a strategic advantage over simpler, more planar piperazine analogs that are commonly found in screening libraries.

Robust Intermediate for Multi-Step Synthesis

With a guaranteed purity of ≥95% from multiple commercial suppliers [1][2], tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate provides a reliable and consistent starting point for complex, multi-step synthetic routes. This minimizes the variability and potential for side reactions associated with less rigorously characterized or custom-synthesized intermediates. For process chemistry and medicinal chemistry groups where route reproducibility is paramount, sourcing this validated building block reduces technical risk and accelerates project timelines.

Patentable Pharmaceutical Composition Development

The established use of this compound and its analogs as intermediates in patent literature for therapeutic areas such as obesity and immune disorders [1] provides a strong foundation for new intellectual property. Utilizing this specific derivative in the synthesis of novel compounds offers a clear path to generating composition-of-matter and method-of-use patent claims, distinguishing new inventions from prior art that may rely on more common piperazine scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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